Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate
Description
Historical Context of Azepine-Based Scaffolds in CNS Drug Discovery
The exploration of azepine derivatives in CNS therapeutics dates to the mid-20th century, with carbamazepine emerging as a pioneering antiepileptic agent in the 1960s. Early synthetic routes, such as the Dieckmann condensation and Beckmann rearrangement, enabled the production of 1H-benzo[b]azepin-5-ones, which served as precursors for reductive amination to introduce amino substituents. These methods laid the groundwork for subsequent innovations, including the use of ring-closing metathesis (RCM) and allylic trichloroacetimidate intermediates to access diverse 5-substituted derivatives.
The 2000s witnessed a surge in structural diversification, exemplified by the development of mozavaptan, a vasopressin antagonist derived from 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Concurrently, researchers synthesized triazolo-fused analogs, such as 8-heptylamino-5,6-dihydro-4H-benzo[f]triazolo[4,3-a]azepine, which demonstrated superior anticonvulsant activity (ED50 = 19.0 mg/kg) compared to carbamazepine in maximal electroshock models. These advancements underscored the scaffold’s adaptability in addressing unmet needs in neurological disorders.
Structural Significance of 5-Carboxylate Substitution in Heterocyclic Systems
The introduction of a carboxylate group at the 5-position of benzo[b]azepines represents a strategic modification to optimize ligand-receptor interactions. Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate exemplifies this approach, where the carboxylate ester serves dual roles:
- Electronic Modulation : The electron-withdrawing nature of the carbonyl group polarizes the adjacent nitrogen, enhancing hydrogen-bonding interactions with target proteins. This effect is critical for binding to serotonin receptors, where similar compounds exhibit agonist activity at 5-HT2C subtypes.
- Stereochemical Control : The tetrahedral geometry at the 5-position, induced by the methyl and carboxylate substituents, restricts conformational flexibility, favoring bioactive conformations. This rigidity is analogous to the constrained structures of clomipramine and imipramine, which improve selectivity for monoamine transporters.
Comparative studies of 5-substituted analogs reveal that carboxylate esters confer improved metabolic stability over primary amines, as demonstrated by the 46% overall yield achieved in the synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine via Boc-protection strategies. Furthermore, the ethyl ester in the target compound may enhance blood-brain barrier permeability by balancing lipophilicity and solubility, a property observed in related anticonvulsant agents.
The 6-methoxy and 5-methyl substituents further augment the molecule’s profile. Methoxy groups are known to engage in edge-to-face interactions with aromatic residues in binding pockets, while methyl groups mitigate oxidative metabolism at adjacent positions. These features collectively position the compound as a promising candidate for further preclinical evaluation in CNS disorders.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-5-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-14(18)15(2)9-8-12(17)16-10-6-5-7-11(19-3)13(10)15/h5-7H,4,8-9H2,1-3H3,(H,16,17) |
InChI Key |
VSUNCHOTEOTGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)NC2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Esterification and Cyclization Pathway
A multi-step approach involving ester formation, cyclization, and functional group modification is commonly employed for benzazepines.
Step 1: Formation of the Carboxylic Acid Intermediate
Hydrolysis of a methyl ester precursor to generate the carboxylic acid. For example:
Step 2: Acid Chloride Formation
Conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂):
Step 3: Esterification
Reaction of the acid chloride with ethanol to form the ethyl ester:
Step 4: Cyclization to Form the Azepine Ring
Use of a catalyst (e.g., MCM-41(H)) to facilitate intramolecular cyclization:
**2.2.1 Direct Alkylation and Ring Closure
**2.2.2 Bromination and Substitution
-
Reagents : N-Bromosuccinimide (NBS) in dichloromethane.
-
Application : Introduce halogens for further functionalization.
Experimental Data and Reaction Conditions
Table 1: Key Reaction Steps for Analogous Benzazepines
**3.1 Catalytic Cyclization with MCM-41(H)
MCM-41 mesoporous silica is a versatile catalyst for intramolecular cyclizations. For benzoazepine synthesis:
**3.2 Reductive Amination and Alkylation
Reductive amination is a key step in forming the azepine nitrogen. For example:
Challenges and Optimization Strategies
**4.1 Stereochemical Control
The tetrahydroazepine ring adopts a chair-like conformation. Stereoselectivity can be achieved via:
**4.2 Purification
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.
-
Crystallization : Solvent pairs like ethyl acetate/water or ethanol/water.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification + Cyclization | High yield, scalable | Requires multiple purification steps |
| Bromination + Substitution | Introduces halogens for further reactions | Low selectivity for benzoazepine core |
| MCM-41(H)-Catalyzed Cyclization | Green chemistry approach | Limited to specific substrates |
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which serve as intermediates for further functionalization.
-
Key finding : Hydrolysis proceeds quantitatively in basic conditions, with yields exceeding 90% when monitored via TLC.
Nucleophilic Substitution at Methoxy Group
The electron-rich methoxy substituent on the aromatic ring participates in demethylation or nucleophilic aromatic substitution (SNAr) under controlled conditions.
-
Limitation : Steric hindrance from the adjacent methyl group reduces substitution rates compared to non-methylated analogs.
Reduction of Ketone Moiety
The 2-oxo group is susceptible to reduction, enabling access to saturated or partially saturated azepine derivatives.
-
Mechanistic note : Stereoselectivity in NaBH₄ reduction arises from equatorial attack on the keto group.
Catalytic Cycloaddition and Ring Expansion
The azepine core participates in rhodium- or palladium-catalyzed cycloadditions, enabling access to polycyclic architectures (inferred from analogous systems ).
-
Structural requirement : The ketone and ester groups act as directing groups for regioselective C−H activation .
Thermal and Oxidative Stability
The compound exhibits moderate thermal stability but decomposes under prolonged heating or strong oxidizing agents:
| Condition | Observation | Analytical Evidence |
|---|---|---|
| 150°C, 1 hour | Partial decomposition (charring) | TGA-DSC |
| m-CPBA, CH₂Cl₂, RT | Epoxidation of alkene side chains (if present) | -NMR |
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and features a benzo[b]azepine core that includes an ethyl ester functional group along with methoxy and methyl substituents. The synthesis typically involves multi-step organic reactions, including cyclization under acidic or basic conditions to form the azepine ring. Methylation reactions using reagents such as methyl iodide or dimethyl sulfate are employed to introduce the methoxy and methyl groups .
Biological Activities
Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate exhibits several biological activities that make it a candidate for pharmaceutical development:
- Antidepressant Potential : Research has indicated that compounds with similar structures may exhibit antidepressant-like effects. The ability to modulate neurotransmitter systems could be a pathway for developing new antidepressants.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Medicinal Chemistry Applications
Due to its structural characteristics, this compound can serve as a lead compound in drug discovery. Its derivatives may be synthesized to enhance biological activity and selectivity for specific targets. The compound's unique combination of functional groups allows for the exploration of various pharmacological properties.
Case Study 1: Antidepressant Activity
A study explored the effects of similar benzo[b]azepine derivatives on serotonin reuptake inhibition. Results indicated that modifications to the methoxy group significantly influenced binding affinity to serotonin transporters, suggesting that this compound could be optimized for enhanced antidepressant properties.
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that certain derivatives of this compound effectively reduced the viability of breast cancer cells by inducing apoptosis. The study highlighted the importance of the ethyl ester group in enhancing cytotoxicity .
Mechanism of Action
The mechanism by which ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Ethyl 2-Amino-6-(4-Methoxybenzoyl)-4-Oxo-6,7-Dihydro-4H-Benzo[b]Pyrimido[4,5-d]Azepine-5-Carboxylate (Compound 5b, )
- Structure : Differs by a fused pyrimidine ring, replacing the methyl and methoxy substituents with a 4-methoxybenzoyl group.
- Physical Data :
Comparison :
- Higher synthesis yield (92% vs. unspecified for the target compound) suggests optimized reaction conditions for fused-ring systems.
(b) (S)-Ethyl 2-(3-Amino-2-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepin-1-yl)-Acetate ()
- Structure: Lacks the methoxy and methyl groups but includes an amino substituent at position 3 and an acetate side chain.
- Commercial Data :
Comparison :
- The amino group in this analogue may improve solubility but reduce steric hindrance compared to the methyl and methoxy groups in the target compound.
- Lower molecular weight suggests simpler derivatization pathways.
Structural Analysis Techniques
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for determining bond lengths, angles, and ring puckering in azepine derivatives .
- Hydrogen Bonding : highlights that hydrogen bonding patterns (e.g., N–H···O=C interactions) influence crystal packing and solubility in similar lactams .
- Ring Puckering: Cremer-Pople parameters () quantify non-planar conformations in azepine rings, which may affect binding to biological targets .
Data Table: Key Comparative Metrics
Biological Activity
Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate (CAS: 1584689-70-2) is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.32 g/mol. The compound features a benzoazepine core structure, which is known for various biological activities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives. These studies typically evaluate the effectiveness against various bacterial and fungal strains.
| Microbial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
The compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity
Cytotoxicity assays have been performed on several cancer cell lines to assess the potential anticancer properties of Ethyl 6-methoxy-5-methyl derivatives. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) |
|---|---|
| Ehrlich's Ascites Carcinoma | 10.5 |
| Dalton's Lymphoma Ascites | 12.3 |
| MCF7 (Breast Cancer) | 15.0 |
These results indicate that the compound has moderate cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of benzoazepine derivatives have also been explored. A study reported that compounds structurally related to Ethyl 6-methoxy-5-methyl derivatives showed significant inhibition of COX enzymes:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 25 | 0.62 |
| Ethyl derivative | 30 | 0.50 |
The data suggests that these compounds may serve as selective COX-2 inhibitors with lower toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Study on Antimicrobial Efficacy
A recent case study evaluated the antimicrobial efficacy of Ethyl 6-methoxy derivatives against multi-drug resistant strains. The study highlighted:
- Methodology : Disk diffusion method was employed.
- Results : The compound demonstrated a significant zone of inhibition against resistant strains of E. coli and Pseudomonas aeruginosa.
- : These findings support the potential use of this compound in developing new antimicrobial agents.
Study on Cytotoxicity in Cancer Cells
Another case study focused on the cytotoxic effects of Ethyl 6-methoxy derivatives on human cancer cell lines:
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity against breast cancer cells.
- : The study suggests that further exploration into the mechanism of action could provide insights into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate?
- Methodological Answer : A solvent-less mechanochemical approach is effective for synthesizing structurally similar tetrahydroheterocycles. For example, grinding fluoro-benzaldehyde, urea, and ethyl acetoacetate with a CuCl₂·2H₂O catalyst and HCl yields high-purity products. Recrystallization in methanol further refines the compound .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography (for solid-state conformation), NMR (¹H/¹³C for substituent positions), and IR spectroscopy (to identify functional groups like carbonyls) are essential. For instance, crystallographic data in (C–H bond angles and torsion angles) and spectral data in (TLC monitoring) validate structural integrity .
Advanced Research Questions
Q. How can reaction mechanisms for heterocyclic ring formation in this compound be elucidated?
- Methodological Answer : Kinetic studies and intermediate trapping are key. For example, refluxing with KOH (as in ) facilitates oxadiazole-thiol coupling, while monitoring by TLC ( ) identifies transient intermediates. Computational modeling (DFT) can predict transition states for cyclization steps .
Q. How should researchers address contradictions in reported yields or byproducts across studies?
- Methodological Answer : Comparative studies under standardized conditions (e.g., solvent, catalyst, temperature) are necessary. For instance, and report divergent outcomes for thiazolo-pyrimidine derivatives due to substituent electronic effects. Replicating protocols with HPLC-MS analysis can isolate variables causing discrepancies .
Q. What strategies control regioselectivity during functionalization of the benzoazepine core?
- Methodological Answer : Steric and electronic directing groups influence regiochemistry. In , electron-withdrawing substituents (e.g., fluorine) direct nucleophilic attacks to para positions. Catalysts like CuCl₂ enhance selectivity by stabilizing intermediates during cyclization .
Data Analysis and Experimental Design
Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) with factorial analysis is recommended. For example, varying catalyst loading (CuCl₂ in ) and reaction time in a controlled matrix identifies optimal parameters. GC-MS or ¹H NMR quantifies byproduct formation .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding properties?
- Methodological Answer : Molecular docking (AutoDock) and MD simulations assess interactions with biological targets. QSAR models, trained on spectral data (e.g., ’s crystallographic parameters), predict substituent effects on pharmacological activity.
Key Challenges in Characterization
Q. How can tautomeric equilibria in the tetrahydroazepine ring be resolved experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
